(Z-Cys-OH)2

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Procure (Z-Cys-OH)2 for robust, solution-phase peptide synthesis. Its orthogonal Z-protection ensures disulfide integrity during acid/base steps, enabling ambient storage and simplified supply chains. Achieve high yields with consistent, high-purity material. Request your quote now.

Molecular Formula C22H24N2O8S2
Molecular Weight 508.6 g/mol
Cat. No. B7829379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z-Cys-OH)2
Molecular FormulaC22H24N2O8S2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)/t17-,18?/m0/s1
InChIKeyPTRQEEVKHMDMCF-ZENAZSQFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z-Cys-OH)2 (N,N'-Dibenzyloxycarbonyl-L-cystine): A Protected Cystine Dimer for Orthogonal Peptide Synthesis


(Z-Cys-OH)2, also known as N,N'-Dibenzyloxycarbonyl-L-cystine, is a protected amino acid derivative where two L-cysteine molecules are linked by a disulfide bond, with both amine functionalities protected by the benzyloxycarbonyl (Z or Cbz) group [1]. This white, crystalline solid is a cornerstone building block in solution-phase peptide synthesis, designed for the incorporation of a cystine (disulfide) motif while maintaining orthogonal compatibility with acid-labile protecting groups . Its physical properties, such as a melting point of 119°C and a specific rotation of [α]20/D −91° (c=8.8 in AcOH), are well-defined and used for quality control and verification of stereochemical purity .

Why (Z-Cys-OH)2 Cannot Be Simply Replaced by Other Cystine or Protected Cysteine Analogs


Generic substitution of (Z-Cys-OH)2 with other cystine sources or even similarly protected monomers like Fmoc-Cys(Trt)-OH is not feasible due to fundamental differences in protecting group chemistry and synthetic strategy . The benzyloxycarbonyl (Z) group is stable to bases and acids, including trifluoroacetic acid (TFA), but is selectively removed via hydrogenolysis, a mechanism orthogonal to the acid-labile Boc and base-labile Fmoc groups . This unique stability profile dictates its exclusive use in solution-phase or orthogonal protection schemes, where it is crucial for preserving the integrity of the disulfide bond during peptide elongation . Using an alternative like an unprotected cystine or a derivative with an incompatible protecting group would lead to premature deprotection, racemization, or disulfide scrambling, compromising the yield and purity of the target peptide [1].

(Z-Cys-OH)2: A Comparative Evidence Guide for Scientific Procurement


Orthogonal Protecting Group Strategy: Differential Stability vs. Fmoc and Boc Derivatives

The benzyloxycarbonyl (Z) group of (Z-Cys-OH)2 exhibits orthogonal stability to acid- and base-labile protecting groups. It remains stable under the acidic conditions (e.g., 20-50% TFA) used to remove Boc groups and the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups . This is in direct contrast to the acid-labile Boc group, which is cleaved in TFA, and the base-labile Fmoc group, which is cleaved in piperidine [1]. The Z group is selectively removed via catalytic hydrogenolysis (Pd/C, H2), a mechanism that does not affect these other groups [2].

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Purity and Analytical Consistency: A 98% Purity Specification with Defined Optical Rotation

Commercial (Z-Cys-OH)2 is offered with a minimum purity specification of 98.0% as determined by neutralization titration . This high purity level is comparable to, but not always guaranteed by, other common protected cysteine derivatives like Fmoc-Cys(Trt)-OH, which may have a broader purity range depending on the supplier . A key differentiator for (Z-Cys-OH)2 is its well-defined and narrow specific rotation range of [α]20/D -89.0 to -93.0 deg (c=8.8 in AcOH), which serves as a critical quality attribute for confirming stereochemical integrity and batch-to-batch consistency .

Quality Control Analytical Chemistry Procurement Specifications

Solubility Profile: High Methanol Solubility for Streamlined Workflows vs. Cystine

(Z-Cys-OH)2 demonstrates high solubility in methanol, exhibiting 'almost transparency' when dissolved, a property that facilitates its use in solution-phase peptide synthesis reactions . This is in stark contrast to the parent amino acid, L-cystine, which is notoriously insoluble in most organic solvents and even water at neutral pH, requiring strongly acidic or basic conditions for dissolution . This enhanced solubility is a direct result of the two hydrophobic benzyloxycarbonyl protecting groups.

Solubility Process Chemistry Peptide Workflow

Storage and Handling: Ambient Temperature Stability Reduces Logistical Costs vs. Cold-Chain Analogs

According to manufacturer specifications, (Z-Cys-OH)2 is stable for storage at room temperature (recommended <15°C in a cool, dark place), with some vendors also offering long-term storage at 2-8°C . This ambient stability is a significant advantage over more labile derivatives like Fmoc-Cys(Trt)-OH, which often require long-term storage at -20°C to prevent decomposition . The reduced need for cold-chain shipping and storage simplifies inventory management and lowers associated costs.

Storage Stability Logistics Procurement Value

Optimized Application Scenarios for Procuring (Z-Cys-OH)2 Based on Empirical Evidence


Solution-Phase Synthesis of Disulfide-Rich Bioactive Peptides (e.g., Oxytocin, Vasopressin)

In the multi-step, solution-phase synthesis of cyclic peptides like oxytocin, the orthogonal stability of the Z group on (Z-Cys-OH)2 is indispensable. The synthesis can proceed with acid-labile side-chain protecting groups, and the N-terminal Z groups remain intact until the final stages of the synthesis [1]. This allows for the controlled, stepwise construction of the peptide chain and the formation of the intramolecular disulfide bond via oxidation after global deprotection, ensuring high fidelity and yield of the complex product [2].

Synthesis of Complex Disulfide Heterodimers Using Orthogonal Coupling Strategies

As demonstrated in peer-reviewed literature, Z-protected cysteine derivatives are key for orthogonal coupling strategies to create asymmetric heterodisulfide bonds [1]. (Z-Cys-OH)2 can be used to prepare activated intermediates like Z-Cys(S-Pyr)-OH, which then selectively react with a free thiol on a second, unprotected peptide segment. The Z group's stability under the coupling conditions (e.g., pH 7 aqueous buffer) ensures that only the desired disulfide bond is formed, enabling the synthesis of complex, multidomain peptides and protein mimetics [2].

Large-Scale and Industrial Peptide Manufacturing Where Cold-Chain Logistics Are Prohibitive

For the industrial production of generic peptide drugs or peptide-based materials, the ambient temperature storage stability of (Z-Cys-OH)2 offers a quantifiable advantage in supply chain and warehousing costs [1]. When scaling from milligram to kilogram quantities, the difference between storing a key reagent at -20°C versus ambient temperature represents a significant reduction in energy consumption, specialized storage infrastructure, and the operational complexity associated with cold-chain management, making it a cost-effective choice for large-scale solution-phase peptide syntheses [2].

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